molecular formula C21H27N3O3 B4130381 N~2~-benzyl-N~1~-[4-(diethylamino)phenyl]-alpha-asparagine

N~2~-benzyl-N~1~-[4-(diethylamino)phenyl]-alpha-asparagine

Cat. No. B4130381
M. Wt: 369.5 g/mol
InChI Key: HLAHMYNCFXAYOO-UHFFFAOYSA-N
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Description

N~2~-benzyl-N~1~-[4-(diethylamino)phenyl]-alpha-asparagine is a chemical compound that has been studied for its potential application in scientific research. This compound is also known as BAPA and is a derivative of asparagine. It has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.

Scientific Research Applications

Medicinal Chemistry and Drug Development

Benzyl-DEAPA has attracted attention due to its potential as an allosteric activator of human glucokinase (GK). GK plays a crucial role in glucose homeostasis by converting glucose to glucose-6-phosphate. Some key points regarding its applications in this field include:

Organic Synthesis and Heterocyclic Compounds

Carbamates, including benzyl-protected derivatives, are widely used in organic synthesis. Benzyl-DEAPA’s ability to cyclize to heterocyclic compounds makes it valuable in designing novel molecules. Researchers explore its potential in creating diverse chemical structures .

Chemical Reactions at the Benzylic Position

Understanding reactions involving benzylic halides is essential. Benzyl-DEAPA, with its benzylic moiety, can participate in nucleophilic substitution reactions. Depending on the halide substitution pattern, it may follow SN1 or SN2 pathways, impacting its reactivity .

properties

IUPAC Name

3-(benzylamino)-4-[4-(diethylamino)anilino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3/c1-3-24(4-2)18-12-10-17(11-13-18)23-21(27)19(14-20(25)26)22-15-16-8-6-5-7-9-16/h5-13,19,22H,3-4,14-15H2,1-2H3,(H,23,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLAHMYNCFXAYOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)C(CC(=O)O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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